Epothilone A

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Epothilone A can be synthesized through various methods, including total synthesis and semi-synthesis. One notable synthetic route involves the use of a ring-closing alkyne metathesis reaction catalyzed by a molybdenum complex, followed by a Lindlar reduction to produce the desired product . This method is efficient and stereoselective, making it a popular choice for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the myxobacterium Sorangium cellulosum. due to the slow growth rate and low yield of the bacterium, alternative methods such as using fungal endophytes like Aspergillus niger have been explored . These methods have shown promise in increasing the yield and feasibility of large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Epothilone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and pharmacokinetic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various epothilone derivatives with modified functional groups that can exhibit enhanced anticancer activity or improved pharmacokinetic profiles .

Applications De Recherche Scientifique

Efficacy Against Taxane-Resistant Cancers

Epothilone A has shown promise in treating taxane-resistant tumors. Clinical studies indicate that it can be effective against various cancers, including breast cancer and non-small cell lung cancer, particularly in patients who have developed resistance to traditional therapies .

Clinical Trials and Studies

- Ixabepilone : One of the most notable derivatives, ixabepilone, has been approved for use in combination with capecitabine for patients with locally advanced or metastatic breast cancer. Clinical trials have demonstrated its efficacy in reducing tumor size and improving overall survival rates .

- Combination Therapies : Recent studies suggest that combining this compound with other agents like capecitabine enhances therapeutic outcomes, particularly in triple-negative breast cancer .

Case Studies

A review of clinical trials from 2010 to 2022 highlights the effectiveness of this compound derivatives in overcoming multidrug resistance mechanisms commonly seen in cancer therapy. The data indicate improved patient responses and reduced adverse effects compared to traditional treatments .

Applications in Neurodegenerative Diseases

Recent research has explored the potential of this compound and its derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The stabilization of microtubules may help restore normal axonal transport and reduce tau pathology associated with these conditions .

Preclinical Studies

Studies on animal models have shown that treatment with this compound can lead to increased axonal density and improved cognitive function, suggesting its potential as a therapeutic agent for tauopathies .

Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years, facilitating the development of new derivatives with enhanced efficacy:

- Solid-Phase Synthesis : Innovative solid-phase synthesis techniques have been developed, allowing for the efficient production of this compound and its analogs. This method paves the way for large combinatorial libraries aimed at biological screening .

- Biotechnological Advances : Recent advancements using gene editing technologies like CRISPR have improved the yield of Epothilones from microbial sources, enhancing their availability for research and clinical use .

Summary Table of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Effective against taxane-resistant cancers | Ixabepilone approved; combination therapies show promise |

| Neurodegenerative Diseases | Potential treatment for Alzheimer's disease | Improved axonal transport and cognitive function observed |

| Synthetic Methodologies | Innovations in solid-phase synthesis and biotechnological advances | Increased yields through CRISPR and other methods |

Mécanisme D'action

The principal mechanism of action of epothilone A is the inhibition of microtubule function . Microtubules are essential for cell division, and this compound stabilizes them by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, leading to the stabilization of microtubules and the formation of microtubule bundles throughout the cytoplasm . As a result, this compound causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .

Comparaison Avec Des Composés Similaires

Epothilone B: Another member of the epothilone family with similar biological activity but slightly different chemical structure.

Paclitaxel: A well-known taxane used in cancer treatment, with a similar mechanism of action but more complex structure and solubility issues.

Docetaxel: Another taxane with similar properties to paclitaxel, used in the treatment of various cancers.

Epothilone A’s unique structure and properties make it a valuable compound for scientific research and drug development, offering potential advantages over other similar compounds in the treatment of cancer .

Activité Biologique

Epothilone A is a naturally occurring compound derived from the myxobacterium Sorangium cellulosum, classified as a 16-membered macrolide. It is primarily recognized for its potent antitumor properties, particularly its ability to stabilize microtubules and inhibit cancer cell proliferation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and comparative efficacy against cancer cell lines.

This compound functions by promoting tubulin polymerization and stabilizing microtubules, which are critical components of the cytoskeleton in eukaryotic cells. This stabilization prevents the normal depolymerization of microtubules, leading to cell cycle arrest, particularly at the metaphase/anaphase transition during mitosis. The binding affinity of this compound for tubulin has been shown to be comparable to that of paclitaxel (Taxol), with a binding constant of .

In Vitro and In Vivo Efficacy

This compound exhibits significant cytotoxicity against various human cancer cell lines, demonstrating effective growth inhibition at nanomolar concentrations. Notably, it retains activity against multidrug-resistant (MDR) cancer cell lines, which is a considerable advantage over traditional chemotherapeutic agents like paclitaxel .

Comparative Efficacy Table

| Compound | Binding Constant | Cytotoxic Concentration (nM) | Activity Against MDR Cells |

|---|---|---|---|

| This compound | Sub-nM | Yes | |

| Epothilone B | Sub-nM | Yes | |

| Paclitaxel | Varies | 1-10 | Limited |

Structure-Activity Relationship (SAR)

The SAR studies on this compound have revealed critical insights into its structural components that contribute to its biological activity. Modifications in the macrolide structure can enhance or diminish its efficacy and stability. For instance, analogs with specific substitutions at the C-12 and C-13 positions have shown improved tubulin polymerization activity .

Key Findings from SAR Studies

- C-12/C-13 Modifications : Alterations in these positions significantly affect binding affinity and cytotoxicity.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with tubulin, leading to increased polymerization.

- Stereochemistry : The stereochemical configuration plays a crucial role in determining the biological activity and selectivity towards cancer cells.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 0.5 nM, showcasing its potential as a treatment option for resistant forms of breast cancer .

- Case Study 2 : In vivo experiments using mouse models indicated that this compound significantly reduced tumor sizes in xenograft models of ovarian cancer, outperforming paclitaxel in efficacy against resistant tumors .

Propriétés

Numéro CAS |

152044-53-6 |

|---|---|

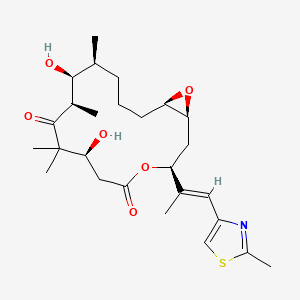

Formule moléculaire |

C26H39NO6S |

Poids moléculaire |

493.7 g/mol |

Nom IUPAC |

(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1 |

Clé InChI |

HESCAJZNRMSMJG-XOVLCIRJSA-N |

SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

SMILES isomérique |

C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |

SMILES canonique |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

152044-53-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epothilone A; Epothilone-A; EpoA; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.